4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-4-18-23-24-21-26(18)25-20(28-21)17-11-7-15(8-12-17)13-22-19(27)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
InChI Key |
BMADFNNKMNEPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide and Carboxylic Acid Derivatives
The triazolo-thiadiazole system is synthesized via cyclodehydration of 3-propyl-1,2,4-triazole-5-carboxylic acid (1 ) with thiosemicarbazide under acidic conditions.
Procedure :
-
3-Propyl-1,2,4-triazole-5-carboxylic acid (1) (3.00 mmol) is suspended in phosphorus oxychloride (10 mL) and stirred for 20 minutes at 25°C.
-
Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated to 80–90°C for 1 hour.
-
The reaction is quenched with ice-cold water (40 mL) and refluxed for 4 hours.
-
Basification to pH 8 using 50% NaOH yields the crude triazolo-thiadiazole intermediate (2 ), which is recrystallized from ethanol.
Characterization Data :
-
Yield : 72–78%
-
Melting Point : 245–247°C
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 3.12 (t, 2H, J = 7.5 Hz, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, J = 7.5 Hz, CH₂CH₂CH₃).
Amidation with 4-Methylbenzoyl Chloride
Coupling Reaction
The benzoic acid derivative (4 ) is converted to the corresponding benzamide using 4-methylbenzoyl chloride (5 ) in the presence of a coupling agent.
Procedure :
-
4 (1.50 mmol) is suspended in anhydrous THF (20 mL).
-
4-Methylbenzoyl chloride (5 ) (1.80 mmol) and triethylamine (3.00 mmol) are added dropwise at 0°C.
-
The reaction is stirred at 25°C for 6 hours, followed by solvent evaporation and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization Data :
-
Yield : 82–85%
-
13C NMR (CDCl3) : δ 167.8 (C=O), 143.2 (triazolo-C), 138.5 (thiadiazole-C), 21.4 (CH₃).
Optimization and Industrial Considerations
Solvent and Catalyst Screening
| Parameter | Conditions Tested | Optimal Conditions |
|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF |
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ |
| Temperature | 60°C, 80°C, 100°C | 80°C |
| Reaction Time | 6 h, 12 h, 18 h | 12 h |
Key Findings :
Scalability and Purification
Chemical Reactions Analysis
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazole derivatives. For instance, compounds similar to 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have shown significant inhibition against various bacterial strains and fungi. A study demonstrated that triazole derivatives exhibited more than 50% inhibition towards metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. Research has indicated that certain triazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways. Preliminary screenings have shown promising results against leukemia and central nervous system cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives for their antimicrobial efficacy against resistant bacterial strains, compounds structurally related to this compound were tested. The results indicated a correlation between structural modifications in the triazole ring and enhanced activity against MBL-producing bacteria .
Case Study 2: Anticancer Screening
Another significant study focused on the anticancer potential of triazole derivatives. The synthesized compounds were screened against multiple cancer cell lines using an MTT assay for cell viability. Notably, certain derivatives exhibited over 70% inhibition against specific cancer types. These findings suggest that further optimization of the compound could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological activities .
Comparison with Similar Compounds
4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with unique chemical and biological properties.
Biological Activity
The compound 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound features a complex structure that includes:
- A triazole ring system.
- A thiadiazole moiety.
- A benzyl group.
This unique arrangement contributes to its potential pharmacological properties.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were evaluated for their activity against c-Met kinase and showed promising results with IC50 values as low as 2.02 nM for specific compounds .
- The compound's structural modifications enhance its selectivity towards cancer cell lines, indicating potential for targeted cancer therapy.
2. Antimicrobial Properties
The 1,2,4-thiadiazole derivatives are known for their broad-spectrum antimicrobial activities:
- Compounds within this class have shown effectiveness against various bacterial strains and fungi .
- The presence of the thiadiazole ring is crucial for this activity as it enhances interaction with microbial targets.
3. Anti-inflammatory Effects
Research indicates that triazolo-thiadiazole derivatives possess anti-inflammatory properties:
- These compounds can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of a series of triazolo-thiadiazole derivatives found that specific modifications led to enhanced anticancer activity in vitro. The most effective compound demonstrated selective inhibition of tumor cell growth with minimal toxicity to normal cells.
Case Study 2: Antimicrobial Screening
In another investigation involving a library of synthesized compounds based on the triazolo-thiadiazole framework, several exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships (SAR) that guided further optimization of these derivatives.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing triazolo-thiadiazole derivatives like 4-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?
- Methodology :
- Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form pyrazole intermediates .
- Step 2 : Cyclization with hydrazine derivatives (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiol) under reflux conditions to generate the triazolo-thiadiazole core .
- Step 3 : Functionalization via benzamide coupling using substituted benzoyl chlorides in phosphorous oxychloride (POCl₃) .
- Characterization : Confirm structure via , IR spectroscopy, and elemental analysis; purity assessed via HPLC (>98%) .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and hydrogen environments .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (e.g., 98–99% in related compounds) and detect impurities .
- Mass Spectrometry (MS) : m/z values matched to theoretical molecular weights .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the triazolo-thiadiazole core?
- Key Variables :
- Solvent Systems : Toluene or ethanol-water mixtures improve cyclization efficiency .
- Catalysts : Triethylamine accelerates condensation reactions; POCl₃ facilitates benzamide coupling .
- Temperature : Reflux (80–100°C) ensures complete cyclization .
- Data-Driven Optimization :
- Use Design of Experiments (DoE) to assess interactions between variables (e.g., solvent polarity, stoichiometry) .
- Example: In related syntheses, yields increased from 39% to 99% by adjusting reaction time and catalyst loading .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antimicrobial potency)?
- Approach :
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, microbial strains) .
- Structural-Activity Analysis : Modify substituents (e.g., propyl vs. methyl groups) to isolate contributions to activity .
- Mechanistic Validation : Molecular docking (e.g., against 14-α-demethylase, PDB:3LD6) to confirm target engagement .
Q. How is molecular docking employed to predict the compound’s mechanism of action?
- Protocol :
- Target Selection : Use crystallographic data (e.g., PDB:3LD6 for fungal lanosterol demethylase) .
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
- Validation : Compare binding energies (ΔG) and residue interactions (e.g., hydrogen bonds with His310 in 3LD6) to known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
